Physicochemical Profiling and Experimental Methodologies of 4-Aminobenzoic Acid Sodium Salt Hydrate
Executive Summary 4-Aminobenzoic acid sodium salt hydrate (CAS 206557-08-6), the hydrated sodium salt of para-aminobenzoic acid (PABA), is a highly specialized reagent utilized across drug development, solution-phase pep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Aminobenzoic acid sodium salt hydrate (CAS 206557-08-6), the hydrated sodium salt of para-aminobenzoic acid (PABA), is a highly specialized reagent utilized across drug development, solution-phase peptide synthesis, and biochemical assays. By converting the relatively lipophilic free acid into a hydrophilic sodium salt, researchers achieve superior aqueous solubility and predictable ionization behavior. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its formulation, and self-validating experimental protocols for its synthesis and application.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 4-aminobenzoic acid sodium salt hydrate is critical for optimizing its use in aqueous and organic environments.
The parent compound, PABA, exhibits limited aqueous solubility (~4.4 g/L) due to its stable crystalline lattice and zwitterionic potential[5]. PABA possesses two distinct pKa values: 2.38 for the carboxylic acid group and 4.85 for the protonated aromatic amine[3].
While the carboxylate is naturally deprotonated at physiological pH, utilizing the pre-formed sodium salt hydrate is highly advantageous for high-concentration formulations and synthetic chemistry. The introduction of the ionic sodium carboxylate disrupts the intermolecular hydrogen bonding characteristic of the free acid. This structural shift increases aqueous solubility to approximately 50 mg/mL (>10-fold increase)[2]. In drug formulation and biochemical assays, this high solubility prevents precipitation, ensures consistent dosing, and accelerates reaction kinetics[6].
Experimental Methodologies
Protocol 1: Synthesis and Crystallization of Sodium 4-Aminobenzoate Hydrate
This protocol details the controlled neutralization of PABA to yield the sodium salt hydrate, ensuring no unreacted free acid remains. It is adapted from established physical chemistry methodologies[7].
Step 1: Dissolution. Suspend 30 g of 4-aminobenzoic acid in 100 mL of 95% ethanol.
Causality: Heating the suspension gently to 50°C increases kinetic energy, overcoming PABA's limited cold-solvent solubility and facilitating complete dissolution prior to neutralization.
Step 2: Neutralization. Prepare a stoichiometric aqueous solution of NaOH (8.75 g in 20 mL deionized water). Add the NaOH solution dropwise to the PABA suspension under continuous magnetic stirring.
Step 3: Validation (Self-Validating Checkpoint). Monitor the pH of the solution. The reaction is complete when the pH stabilizes around 7.5–8.0.
Causality: This specific pH window confirms the complete deprotonation of the carboxylic acid (pKa 2.38) while ensuring the aromatic amine (pKa 4.85) remains in its neutral state. If the pH remains acidic, unreacted PABA is present, signaling the need for further NaOH titration.
Step 4: Crystallization. Allow the solution to cool to room temperature. A loose white/yellowish precipitate of the sodium salt hydrate will form over 24 hours.
Step 5: Recovery. Filter the precipitate under vacuum, wash with 10 mL of cold 95% ethanol, and dry under reduced pressure (45 mmHg) at 110 °C for 2 hours.
Causality: Washing with cold ethanol removes any unreacted free acid or excess NaOH, exploiting the differential solubility of the precipitated sodium salt and the impurities.
Protocol 2: Integration into Solution-Phase Peptide Synthesis (SPPS)
Sodium 4-aminobenzoate is frequently utilized as a pharmaceutical intermediate in solution-phase peptide synthesis.
Step 1: Solvation. Dissolve the sodium 4-aminobenzoate hydrate in a polar aprotic solvent (e.g., DMF) or an aqueous buffer, depending on the coupling strategy.
Step 2: Activation. Introduce the coupling reagent (e.g., HATU or EDC/NHS).
Causality: Using the pre-formed sodium salt eliminates the need to add strong exogenous bases (like DIPEA) during the coupling step. Strong bases can cause racemization of sensitive amino acid sequences. The sodium salt provides a readily nucleophilic carboxylate for immediate activation.
Step 3: Validation (Self-Validating Checkpoint). Monitor the coupling efficiency via UV-Vis spectroscopy.
Causality: The free sodium salt exhibits a characteristic absorption maximum at 266 nm in water[4]. The disappearance or shift of this peak as the amide bond forms serves as an internal, real-time checkpoint for coupling efficiency.
Workflow Visualization
Fig 1: Synthesis workflow and downstream applications of Sodium 4-Aminobenzoate Hydrate.
Safety, Handling, and Storage
According to GHS classifications, 4-aminobenzoic acid sodium salt hydrate is a biologically active compound that requires standard laboratory safety protocols.
Hazard Classifications: Categorized as a skin irritant (H315), serious eye irritant (H319), and a specific target organ toxicant for the respiratory system (STOT SE 3, H335).
Personal Protective Equipment (PPE): Operations generating dust must be conducted using an N95-type dust mask, tightly fitting safety goggles, and nitrile gloves.
Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Because the compound is a hydrate, it must be protected from extreme desiccation or excessive moisture to maintain its stoichiometric hydration state.
Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution - The Journal of Physical Chemistry A - ACS Publications. 7
4-Aminobenzoic acid sodium salt hydrate molecular weight and crystal structure
An In-depth Technical Guide to the Molecular Weight and Crystal Structure of 4-Aminobenzoic Acid Sodium Salt Hydrate Introduction 4-Aminobenzoic acid (PABA), a vital biochemical intermediate in the synthesis of folates i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Weight and Crystal Structure of 4-Aminobenzoic Acid Sodium Salt Hydrate
Introduction
4-Aminobenzoic acid (PABA), a vital biochemical intermediate in the synthesis of folates in bacteria, plants, and fungi, serves as a versatile building block in pharmaceutical and chemical industries.[1][2][3] Its derivatives are integral to the formulation of local anesthetics, sunscreens, and other therapeutic agents.[1][3][4] The conversion of PABA into its sodium salt enhances its solubility and modifies its physicochemical properties, a common strategy in drug development to improve bioavailability.[5] This guide provides a detailed technical examination of the molecular properties and crystal structure of 4-Aminobenzoic acid sodium salt hydrate, offering insights for researchers and professionals in drug development and materials science.
Section 1: Core Molecular Properties
The fundamental characteristics of a compound are its molecular formula and weight, which are prerequisites for any quantitative analysis, from reaction stoichiometry to dosage formulation. The sodium salt of 4-aminobenzoic acid can exist in both anhydrous and hydrated forms.
1.1 Molecular Formula and Weight
The molecular formula for the anhydrous form is C₇H₆NNaO₂.[6][7] The hydrated form incorporates one molecule of water, as indicated by its chemical name. The molecular weight is calculated based on the atomic masses of the constituent elements.
2.1 Predicted Intermolecular Interactions and Packing
In the solid state, the crystal lattice of 4-Aminobenzoic acid sodium salt hydrate is stabilized by a combination of strong ionic bonds and extensive hydrogen-bonding networks.
Ionic Interactions: The primary interaction involves the electrostatic attraction between the negatively charged carboxylate group (-COO⁻) of the aminobenzoate anion and the positively charged sodium cation (Na⁺).
Hydrogen Bonding: The water molecule of hydration plays a crucial role as both a hydrogen bond donor and acceptor. It is expected to form hydrogen bonds with the carboxylate oxygen atoms and the nitrogen atom of the amino group (-NH₂). The amino group also acts as a hydrogen bond donor, further linking adjacent molecules.
π-π Stacking: As observed in related PABA structures, π-π stacking interactions between the phenyl rings of adjacent molecules may contribute to the overall stability of the crystal lattice.[10]
These interactions collectively create a well-defined, three-dimensional structure. The precise coordination environment of the sodium ion and the geometry of the hydrogen bonds would ultimately be determined by single-crystal X-ray diffraction.
Caption: Predicted intermolecular interactions in the crystal lattice.
Section 3: Experimental Methodologies
The synthesis and structural characterization of crystalline materials require precise and validated protocols. This section outlines the methodologies for synthesis, crystal growth, and analysis.
3.1 Synthesis of 4-Aminobenzoic Acid Sodium Salt
A reliable method for preparing PABA is through the catalytic hydrogenation of 4-nitrobenzoic acid. The sodium salt is a key intermediate in this process before the final acidification step.[12][13]
Protocol:
Preparation of Reactant Solution: Dissolve 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide in deionized water to form an aqueous solution of sodium 4-nitrobenzoate.[13]
Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add a catalytic amount of 5% Palladium on Carbon (Pd/C).
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1-2 MPa. Heat the mixture to 60-70°C with continuous stirring.[12]
Reaction Monitoring: The reaction proceeds for approximately 2-4 hours, or until hydrogen uptake ceases, indicating the completion of the reduction.
Catalyst Removal: After cooling the reactor to room temperature, the Pd/C catalyst is removed by filtration. The resulting clear solution is an aqueous solution of 4-Aminobenzoic acid sodium salt.
Isolation (Optional): For isolation of the solid salt, the water can be removed under reduced pressure (e.g., rotary evaporation). The resulting solid can then be used for crystallization experiments.
3.2 Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. Success relies on achieving a state of slow supersaturation.[14][15]
Caption: Experimental workflow for single crystal growth.
Protocol: Slow Evaporation from a Mixed Solvent System
Solvent Selection: Identify a solvent in which the compound is soluble (e.g., water, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, hexane).[15]
Solution Preparation: Dissolve the synthesized sodium salt in a minimal amount of the primary solvent.
Induce Cloudiness: Slowly add the anti-solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate, creating a solution near its saturation point.
Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[15]
Incubation: Cover the vial with a cap containing a few small perforations (or simply cover with parafilm and pierce with a needle). This allows for very slow evaporation of the more volatile solvent.
Crystal Growth: Place the vial in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.
3.3 Characterization by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[5][16]
Caption: General workflow for SCXRD analysis.
Methodology Overview:
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a cryo-loop.[16]
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Data Processing: The raw diffraction data is integrated, scaled, and corrected for experimental factors to produce a list of reflection intensities.
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and angles with high precision.
Section 4: Significance in Drug Development
Understanding the solid-state properties of a pharmaceutical compound is non-negotiable for ensuring product quality, stability, and efficacy. The conversion of an active pharmaceutical ingredient (API) like PABA into a salt form is a common strategy to enhance properties such as solubility and stability.[5] The specific crystalline form (polymorph) of a drug salt can directly impact its dissolution rate and bioavailability. Therefore, a thorough characterization of the molecular weight and crystal structure of 4-Aminobenzoic acid sodium salt hydrate is essential for its potential use in pharmaceutical formulations, ensuring batch-to-batch consistency and predictable performance.[4]
Conclusion
This guide has provided a comprehensive overview of the molecular weight and crystal structure of 4-Aminobenzoic acid sodium salt hydrate. With a calculated molecular weight of 177.14 g/mol for the hydrated form, this compound's solid-state architecture is predicted to be a complex, three-dimensional network governed by ionic forces and extensive hydrogen bonding. The detailed experimental protocols for synthesis, crystallization, and SCXRD analysis offer a practical framework for researchers. A complete understanding of these fundamental properties is paramount for leveraging this compound effectively in pharmaceutical research and development.
References
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Deciphering the Catalytic Convergence: Mechanism of Action of 4-Aminobenzoic Acid Sodium Salt Hydrate in Folate Synthesis
Executive Summary In the landscape of antimicrobial and antiparasitic drug development, the de novo folate biosynthesis pathway remains a premier pharmacological target. At the heart of this pathway lies the condensation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of antimicrobial and antiparasitic drug development, the de novo folate biosynthesis pathway remains a premier pharmacological target. At the heart of this pathway lies the condensation reaction catalyzed by Dihydropteroate Synthase (DHPS) . While 4-Aminobenzoic acid (PABA) is the canonical biological substrate, the utilization of 4-Aminobenzoic acid sodium salt hydrate in in vitro assays, structural biology, and pre-steady-state kinetics provides a critical technical advantage. As a highly soluble precursor, the sodium salt hydrate eliminates the need for organic co-solvents, preserving the native structural dynamics of the DHPS
α/β
barrel during high-resolution kinetic mapping. This whitepaper dissects the mechanistic role of this compound, the structural biology of its binding, and the rigorous experimental protocols required to validate DHPS inhibitors.
The Biochemical Architecture of Folate Synthesis
Higher eukaryotes rely on dietary folate, lacking the enzymatic machinery for its de novo synthesis. In contrast, eubacteria, plants, and apicomplexan parasites (such as Plasmodium falciparum and Plasmodium vivax) must synthesize tetrahydrofolate (THF) from fundamental precursors[1]. THF is an essential cofactor for one-carbon transfer reactions, critical for purine and thymidine biosynthesis[1].
The pivotal convergence point in this pathway is mediated by DHPS. The enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate (DHP) and inorganic pyrophosphate (
PPi
)[2]. Sulfonamide drugs act as competitive inhibitors by mimicking the structural topology of PABA, thereby aborting folate synthesis and stunting microbial growth[3].
Fig 1: De novo folate synthesis pathway highlighting DHPS-mediated condensation.
Mechanistic Kinetics: The Ordered Binding Paradigm
The mechanism of action for PABA incorporation is not a random collision event; it is a highly orchestrated, fixed-order sequential binding mechanism .
Primary Binding Event: DHPPP must bind to the highly conserved pocket of the DHPS apoenzyme first[4]. Pre-steady state kinetic fluorescence measurements reveal that the on-rate for DHPPP is relatively low (
2.6×105M−1⋅s−1
)[5].
Conformational Shift: The binding of DHPPP (and specifically the
PPi
moiety) induces a large-scale thermodynamic movement of a secondary flexible loop within the enzyme's
α/β
barrel structure[4].
Secondary Binding Event: This loop stabilization physically constructs the binding site for PABA[4]. Only after this conformational shift can 4-Aminobenzoic acid sodium salt hydrate enter the active site.
Species-Specific Structural Nuances
The chemical environment of the PABA binding site varies significantly across species. For instance, binding isotope effects and density functional theory calculations demonstrate that PABA occupies a much more sterically constrained vibrational environment in Plasmodium falciparum compared to Staphylococcus aureus[2]. A specific, nonhomologous parasite-specific insert (loop) in the plasmodial DHPS is strictly required to modulate this chemical environment; deletion of this loop completely abrogates PABA binding[2].
Quantitative Kinetic Parameters
Understanding the baseline kinetics of PABA is essential for evaluating competitive sulfonamide inhibitors. The table below summarizes the kinetic parameters for DHPS across different pathogenic species.
Note: Mutations conferring sulfonamide resistance typically do not affect DHPPP binding but substantially alter PABA and sulfonamide recognition during the second step of the reaction cycle[5].
Experimental Methodology: DHPS Kinetic Assay
The Rationale for 4-Aminobenzoic Acid Sodium Salt Hydrate
As a Senior Application Scientist, I emphasize the critical nature of substrate solubility in pre-steady-state kinetics. Free PABA often requires organic co-solvents (like DMSO or ethanol) to achieve high-concentration stock solutions. These solvents can inadvertently perturb the delicate
α/β
barrel structure of DHPS or alter the dielectric constant of the binding pocket. By utilizing 4-Aminobenzoic acid sodium salt hydrate—which boasts an aqueous solubility of up to 50 mg/mL[7]—we maintain a strictly aqueous, physiologically relevant environment. This ensures that the measured binding isotope effects and kinetic parameters reflect true biological interactions.
This protocol is designed as a self-validating system . By strictly controlling the order of addition, we isolate the secondary binding event, ensuring that any observed inhibition is accurately mapped to the PABA binding pocket.
Step 1: Reagent and Buffer Preparation
Prepare Assay Buffer: 100 mM Tris-HCl (pH 9.0), 10 mM
MgCl2
, 100 mM
β
-mercaptoethanol[6].
Prepare a 200
μM
stock of DHPPP (hydroxymethyldihydropterin pyrophosphate)[6].
Prepare a 5
μM
stock of
14C
-labeled 4-Aminobenzoic acid sodium salt hydrate in ultra-pure water[6].
Step 2: Enzyme Priming (Primary Binding)
Incubate 0.05 to 0.1
μM
of purified DHPS enzyme with the Assay Buffer and DHPPP for 5 minutes at 37°C.
Causality Check: This pre-incubation is mandatory. It allows the slow on-rate of DHPPP to reach equilibrium, triggering the loop conformational shift required to form the PABA binding site[4].
Step 3: Reaction Initiation (Secondary Binding)
Initiate the reaction by adding the
14C
-labeled Sodium PABA hydrate.
Control: Run a parallel reaction with a known competitive inhibitor (e.g., sulfadoxine) added simultaneously with PABA to validate competitive displacement.
Step 4: Quenching and Separation
Quench the reaction at designated time intervals (e.g., 30, 60, 120 seconds) by spotting 10
μL
aliquots directly onto chromatography paper, or by adding a denaturing acid stop solution.
Separate the unreacted
14C
-PABA from the newly formed
14C
-dihydropteroate product using ascending paper chromatography[6].
Step 5: Quantification
Quantify the radioactive product using liquid scintillation counting. Fit the initial velocity data to the Michaelis-Menten equation using non-linear least-squares regression to determine
Km
and
kcat
[6].
Fig 2: Experimental workflow for DHPS kinetic assay using Sodium PABA hydrate.
Conclusion
The mechanism of action of 4-Aminobenzoic acid in folate synthesis is fundamentally reliant on a highly ordered, structurally dynamic interaction with DHPS. By leveraging the superior aqueous solubility of 4-Aminobenzoic acid sodium salt hydrate, researchers can execute high-fidelity kinetic and structural assays free from solvent-induced artifacts. Understanding the precise sequential binding—where DHPPP primes the enzyme to accept PABA—is paramount for the rational design of next-generation antifolate therapeutics capable of overcoming sulfonamide resistance.
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Sodium 4-Aminobenzoate Hydrate
Prepared by: Gemini, Senior Application Scientist Executive Summary Sodium 4-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical syntheses.[1][2] Its...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Sodium 4-aminobenzoate, the sodium salt of para-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical syntheses.[1][2] Its solid-state stability, particularly in its hydrated form, is a critical parameter influencing its storage, handling, and formulation efficacy.[3] This technical guide provides a comprehensive framework for characterizing the thermal stability and elucidating the degradation pathways of sodium 4-aminobenzoate hydrate. By leveraging a multi-technique approach—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Mass Spectrometry (TGA-MS)—this document offers researchers and drug development professionals the necessary protocols and interpretive logic to establish a complete thermal profile of the molecule. We detail the experimental causality, present standardized protocols, and propose the expected degradation mechanisms, thereby creating a self-validating system for analysis.
Introduction
Overview of Sodium 4-Aminobenzoate
Sodium 4-aminobenzoate (CAS No: 555-06-6), with the molecular formula C₇H₆NNaO₂, is the salt derived from the weak organic acid 4-aminobenzoic acid.[1][4] Like many pharmaceutical salts, it is often crystalline and can incorporate water molecules to form stable hydrates. The presence of hydration water is a double-edged sword; it can be integral to the crystal lattice's stability but can also be a liability during thermal processing or long-term storage, potentially initiating physical or chemical changes.[5][6] Understanding the thermal behavior of the hydrate is therefore paramount.
The Critical Role of Thermal Stability in Drug Development
Thermal stability is not merely an academic parameter; it is a cornerstone of robust drug development. For an active pharmaceutical ingredient (API) or intermediate like sodium 4-aminobenzoate, a thorough understanding of its response to heat is essential for:
Process Development: Defining safe temperature limits for drying, milling, and granulation.
Formulation Design: Ensuring compatibility with excipients and preventing degradation during manufacturing processes like tablet compression.[3]
Shelf-Life Prediction: Establishing appropriate storage conditions to ensure product safety and efficacy over time.
Safety and Hazard Analysis: Identifying potentially hazardous decomposition products and exothermic events.
Scope of this Guide
This guide is structured to provide both the theoretical basis and practical protocols for a comprehensive thermal analysis of sodium 4-aminobenzoate hydrate. It will guide the user through:
The fundamental principles of key thermoanalytical techniques.
Step-by-step experimental protocols for TGA, DSC, and TGA-MS.
Interpretation of the resulting data to characterize dehydration and decomposition events.
Elucidation of a plausible thermal degradation pathway.
Core Thermoanalytical Principles
A multi-technique approach is non-negotiable for a complete and unambiguous characterization. TGA, DSC, and EGA each provide a unique piece of the puzzle.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] For a hydrated salt, the TGA thermogram provides quantitative data on the loss of volatile components.
Causality: The first mass loss step in a hydrated salt typically corresponds to the release of water molecules (dehydration).[8] Subsequent mass loss events at higher temperatures signify the decomposition of the anhydrous molecule. By precisely measuring the percentage of mass lost at each stage, we can determine the stoichiometry of the hydrate and the residual mass after decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It detects thermal events that involve a change in enthalpy.
Causality: Dehydration is an endothermic process, as energy is required to break the bonds holding water in the crystal lattice, and will appear as an endothermic peak on the DSC curve.[9] Melting, if it occurs before decomposition, is also a sharp endotherm. Exothermic events (peaks pointing down) indicate energy release, often associated with oxidative decomposition or explosive events. Comparing DSC and TGA data allows for the correlation of thermal events with specific mass loss steps.
Evolved Gas Analysis (EGA) by TGA-MS
EGA is the critical link for identifying the specific chemical species responsible for mass loss events observed in TGA.[10] By coupling the gas outlet of the TGA furnace to a mass spectrometer (MS), the gaseous products evolved during decomposition can be identified in real-time.[11]
Causality: To propose a degradation pathway, one must know the products. TGA-MS allows for the direct identification of evolved gases like water (m/z 18), carbon monoxide (m/z 28), carbon dioxide (m/z 44), and various nitrogen oxides (e.g., NO at m/z 30, NO₂ at m/z 46). This information is indispensable for reconstructing the fragmentation pattern of the parent molecule.[10]
Experimental Design & Protocols
This section outlines the practical steps for analyzing sodium 4-aminobenzoate hydrate. The workflow is designed to be systematic, with each experiment building upon the last.
Consumables: Aluminum or platinum TGA/DSC pans, high-purity nitrogen and/or air purge gas.
Integrated Analytical Workflow
The analysis follows a logical progression from general observation to specific identification.
Caption: Integrated workflow for thermal analysis.
Protocol: Thermogravimetric Analysis (TGA)
Instrument Setup: Tare a clean TGA pan (platinum is preferred for high temperatures).
Sample Preparation: Place 5-10 mg of powdered sodium 4-aminobenzoate hydrate into the pan.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative side reactions, ensuring the observed decomposition is purely thermal.
Thermal Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between resolution and experimental time.
Data Collection: Record mass loss (%) as a function of temperature (°C).
Protocol: Differential Scanning Calorimetry (DSC)
Instrument Setup: Calibrate the instrument using an indium standard.
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty sealed pan as a reference. Causality: Sealing prevents the loss of volatiles before the thermal event, though a pinhole lid may be used to allow for controlled release during dehydration.
Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.
Thermal Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 400 °C (or just beyond the final TGA event) at 10 °C/min.
Data Collection: Record heat flow (mW) as a function of temperature (°C).
Protocol: TGA-MS for Evolved Gas Analysis
Instrument Setup: Couple the TGA outlet to the MS inlet via a heated transfer line (typically ~200-250 °C). Causality: The heated line prevents condensation of evolved gases before they reach the detector.
Sample Preparation & Thermal Program: Use the same procedure as the TGA protocol (Section 3.3).
MS Parameters: Set the MS to scan a mass range of m/z 10-100. Monitor specific ion currents for expected products (e.g., m/z 18 for H₂O, 44 for CO₂, 30 for NO).
Data Collection: Correlate the ion current for specific m/z values with the mass loss events from the TGA curve.
Analysis and Interpretation of Expected Results
Stage 1: Dehydration
The first significant thermal event for sodium 4-aminobenzoate hydrate will be the loss of water.
TGA Evidence: An initial mass loss step is expected at temperatures typically below 150 °C. The percentage mass loss can be used to calculate the number of water molecules (n) per formula unit.
DSC Evidence: A broad endothermic peak corresponding to the TGA mass loss step will be observed, representing the enthalpy of dehydration.[8]
Table 1: Hypothetical Dehydration Data for Sodium 4-Aminobenzoate Hydrate (C₇H₆NNaO₂ · nH₂O)
Parameter
Expected Result
Interpretation
TGA Mass Loss (%)
~10.2%
Corresponds to n=1 mole of water per mole of salt.
Dehydration Temp. (TGA Onset)
80 - 120 °C
Temperature range for the initiation of water loss.
| Dehydration Peak (DSC) | 110 °C (Endotherm) | Energy required to remove water from the crystal lattice. |
Stage 2: Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous sodium 4-aminobenzoate salt is expected to be stable up to a significantly higher temperature, likely above 300 °C, before undergoing decomposition. This process may occur in one or multiple overlapping steps.
TGA Evidence: One or more sharp mass loss steps at high temperatures. The final residue at 800 °C in an inert atmosphere is expected to be sodium carbonate (Na₂CO₃) or a mixture including sodium oxide (Na₂O).[13]
DSC Evidence: The decomposition may be associated with complex endothermic or exothermic peaks, depending on the bond-breaking and bond-forming reactions occurring.
TGA-MS Evidence: This is where the degradation pathway is revealed. As the main decomposition occurs, the MS will detect the evolved gases.
Elucidating the Degradation Pathway
Based on the chemical structure and known decomposition products of similar aromatic salts, a plausible thermal degradation pathway can be proposed. The primary events are likely decarboxylation followed by the fragmentation of the aniline ring structure.
Caption: Proposed thermal degradation pathway.
Pathway Description:
Dehydration: The hydrate loses water to form the anhydrous salt.
Decarboxylation: The primary high-temperature event is the cleavage of the carboxylate group, releasing CO₂ (detected at m/z 44).
Ring Fragmentation: The remaining aminophenyl structure becomes unstable and fragments, leading to the evolution of nitrogen oxides (NOx) and carbon monoxide (CO).
Residue Formation: The sodium ion ultimately forms a stable inorganic residue, typically sodium carbonate (Na₂CO₃) under these conditions.[13]
Data Synthesis and Stability Profile
The culmination of this analysis is a concise thermal stability profile.
Table 2: Consolidated Thermal Stability Profile of Sodium 4-Aminobenzoate Hydrate
Property
Method
Value
Significance
Hydrate Stoichiometry
TGA
Monohydrate (predicted)
Defines the exact nature of the starting material.
Dehydration Temperature
TGA/DSC
80 - 120 °C
Critical limit for drying processes to avoid water loss.
Decomposition Onset
TGA
> 300 °C
Defines the upper limit for safe handling and processing.
Evolved Gases
TGA-MS
H₂O, CO₂, NOx, CO
Confirms degradation pathway and identifies hazardous off-gassing.
| Final Residue at 800°C (N₂) | TGA | ~33.3% (as Na₂CO₃) | Confirms the stoichiometry of the decomposition reaction. |
Implications for Handling, Storage, and Formulation
The comprehensive thermal profile provides actionable insights:
Storage: The material should be stored in a controlled environment with low humidity to prevent changes in hydration state. While thermally stable at ambient temperatures, exposure to high heat should be avoided.
Manufacturing: Drying operations must be carefully controlled to stay below the dehydration onset temperature if the hydrated form is desired. If the anhydrous form is required, drying can be performed above this temperature.[5] Milling and blending operations should be monitored to ensure that frictional heat does not approach the decomposition temperature.
Excipient Compatibility: This baseline data is essential for future studies on drug-excipient compatibility, where shifts in decomposition temperature can indicate potential interactions.
Conclusion
The thermal stability of sodium 4-aminobenzoate hydrate cannot be defined by a single number or technique. A rigorous and systematic investigation employing TGA, DSC, and TGA-MS is required to build a complete and reliable stability profile. This guide provides the strategic framework and detailed protocols necessary for researchers and developers to confidently characterize this molecule. By understanding the distinct stages of dehydration and decomposition, and by identifying the evolved chemical species, professionals can make informed decisions that ensure the quality, safety, and efficacy of products containing sodium 4-aminobenzoate.
References
FAPESP. (2025, August 12). Thermal and structural study of new hydrated salts... BV FAPESP. [Link]
MDPI. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. [Link]
Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. [Link]
PubMed. (n.d.). Effect of the temperature on a hydrate diclofenac salt. [Link]
ResearchGate. (2000, January). A study on the dehydration of some hydrated salts. [Link]
ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. [Link]
Argonne National Laboratory. (n.d.). Precision of Property Measurements with Reference Molten Salts. [Link]
The Biological Role of 4-Aminobenzoic Acid Sodium Salt Hydrate in Microbiological Pathways: A Technical Guide for Metabolic Engineering and Drug Discovery
Executive Summary 4-Aminobenzoic acid (PABA) is a ubiquitous non-proteinogenic amino acid that serves as a critical intermediate in the microbiological synthesis of folates. While the free acid form of PABA is widely dis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Aminobenzoic acid (PABA) is a ubiquitous non-proteinogenic amino acid that serves as a critical intermediate in the microbiological synthesis of folates. While the free acid form of PABA is widely discussed in literature, the 4-Aminobenzoic acid sodium salt hydrate (Sodium PABA hydrate) offers distinct physicochemical advantages—most notably, superior aqueous solubility (pH ~4.5 in solution) 1. In my experience optimizing microbial cell factories and high-throughput enzymatic screens, substituting the free acid with the sodium salt hydrate eliminates the need for organic solvents (like DMSO or ethanol) during media formulation. This prevents solvent-induced cellular stress and membrane perturbation, ensuring that any observed metabolic shifts are strictly attributable to PABA assimilation.
This whitepaper dissects the mechanistic role of PABA in bacterial pathways, provides self-validating protocols for its application in culture media, and outlines its utility in drug discovery and metabolic engineering.
Mechanistic Role in Microbiological Pathways
The Shikimate to PABA Cascade
In bacteria such as Escherichia coli and Lactococcus lactis, PABA is synthesized de novo from chorismate, a branch-point metabolite of the shikimate pathway 2. This conversion is heavily regulated and requires the concerted action of three enzymes: PabA, PabB, and PabC 3.
PabA and PabB form an obligate bipartite heterodimer. PabA acts as a conditional glutaminase, remaining inactive until it complexes with PabB. Once complexed, it transfers an amino group from glutamine to chorismate, yielding 4-amino-4-deoxychorismate (ADC) 3.
PabC (ADC lyase) subsequently eliminates pyruvate from ADC to generate PABA.
Tetrahydrofolate (THF) Biosynthesis and DHPS Inhibition
Once synthesized or exogenously supplied via Sodium PABA hydrate, PABA enters the folate biosynthesis pathway. The enzyme dihydropteroate synthase (DHPS, encoded by folP) catalyzes the condensation of PABA with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form dihydropteroate 4.
This specific node is the mechanistic target of sulfonamide antibiotics (e.g., sulfamethoxazole). Because sulfonamides are structural analogs of PABA, they act as competitive inhibitors of DHPS, stalling bacterial DNA synthesis by starving the cell of downstream THF, a vital cofactor for purine and thymidine synthesis 56.
De novo tetrahydrofolate biosynthesis pathway illustrating the role of PABA and DHPS inhibition.
Quantitative Data: Kinetic and Production Metrics
To effectively engineer these pathways or design high-throughput screening assays, researchers must establish baseline kinetic thresholds. Table 1 summarizes key metrics derived from authoritative studies on PABA-dependent metabolic fluxes.
Table 1: Kinetic and Production Metrics in PABA-Dependent Pathways
A core tenet of robust assay design is creating a self-validating system . If you are studying the impact of PABA on folate biosynthesis, the basal medium must be entirely devoid of native PABA and purines. The following protocols utilize Sodium PABA hydrate to ensure absolute control over carbon flux without introducing solvent toxicity.
Protocol 1: Cultivation of L. lactis for Folate Overproduction
This protocol is designed to force Lactococcus lactis strains (engineered with fol and pab clusters) to rely strictly on an exogenous supply of Sodium PABA hydrate to produce folate 4.
Pre-Culture Preparation :
Inoculate the engineered L. lactis strain into 5 mL of M17 broth supplemented with 0.5% glucose.
Incubate statically at 30°C for 16 hours.
Causality: Static incubation prevents oxidative stress, aligning with the microaerophilic nature of L. lactis, ensuring the cells are in an optimal metabolic state before transfer.
Chemically Defined Medium (CDM) Formulation :
Prepare a custom CDM lacking purines (adenine, guanine) and native PABA.
Supplement the medium with 4-Aminobenzoic acid sodium salt hydrate at titrated concentrations (e.g.,
).
Causality: The sodium salt hydrate dissolves instantly in the aqueous CDM. This prevents localized precipitation and ensures a uniform concentration gradient, which is impossible to guarantee with the free acid without using ethanol.
Bioreactor Cultivation :
Transfer the pre-culture into a 1 L bioreactor containing 600 mL of the supplemented CDM at an initial
OD600
of 0.1.
Maintain pH at 7.0 using automated addition of 5 M NaOH, and temperature at 30°C 7.
Metabolite Extraction :
Harvest cells at the mid-exponential phase. Lyse using enzymatic treatment (lysozyme) followed by boiling for 5 minutes.
Causality: Boiling immediately denatures endogenous folate-consuming enzymes, preserving the intracellular folate pool for accurate LC-MS/MS quantification.
Protocol 2: In Vitro DHPS Inhibition Assay (Drug Discovery)
This workflow validates the competitive inhibition of DHPS by sulfonamides against Sodium PABA.
Enzyme Preparation : Purify recombinant DHPS (FolP) from E. coli using Ni-NTA affinity chromatography.
Reaction Mixture Setup :
In a 96-well UV-transparent microplate, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and
DHPPP 6.
Add Sodium PABA hydrate at varying concentrations (
).
Causality: Mg²⁺ is a critical cofactor required to stabilize the transition state during the pyrophosphate cleavage of DHPPP. DTT maintains the reducing environment necessary to prevent DHPS cysteine oxidation.
Inhibitor Introduction & Detection :
Introduce the test compound (e.g., sulfamethoxazole).
Monitor the release of inorganic pyrophosphate (PPi) using a coupled enzyme assay measuring absorbance at 360 nm.
Step-by-step experimental workflow for quantifying PABA-dependent folate biosynthesis.
Conclusion
The sodium salt hydrate of 4-Aminobenzoic acid is not merely a passive nutrient; it is a highly bioavailable metabolic lever. By exploiting its superior solubility profile, researchers can achieve precise control over the de novo folate synthesis pathway. Whether optimizing microbial cell factories for high-titer vitamin overproduction or designing high-throughput screening assays for novel antimicrobial agents targeting the DHPS enzyme, Sodium PABA hydrate remains an indispensable tool in the modern microbiologist's arsenal.
PMC (NIH). "Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization". 7
CORE. "A MICROBIOLOGICAL ASSAY METHOD FOR p-AMINOBENZOIC ACID". 9
HPLC method for detecting and quantifying 4-Aminobenzoic acid sodium salt hydrate
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 4-Aminobenzoic Acid Sodium Salt Hydrate Executive Summary & Chemical Context 4-Aminobenzoic acid sodium salt...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 4-Aminobenzoic Acid Sodium Salt Hydrate
Executive Summary & Chemical Context
4-Aminobenzoic acid sodium salt hydrate (commonly known as Sodium PABA) is a versatile, highly water-soluble compound widely utilized in the pharmaceutical sector as a therapeutic precursor, in cosmetics as a UV-absorbing filter, and in clinical settings as an in vivo model substance for investigating N-acetylation metabolic pathways[1][2].
Because the sodium salt form is highly polar, quantifying it directly from complex matrices (such as biological fluids, topical creams, or synthesis reaction mixtures) requires a meticulously designed Reversed-Phase HPLC (RP-HPLC) strategy. This application note details a self-validating, robust methodology for the accurate quantification of 4-Aminobenzoic acid sodium salt hydrate, emphasizing the physicochemical causality behind every chromatographic parameter.
Chromatographic Rationale: The "Why" Behind the Method
As a Senior Application Scientist, I cannot overstate the importance of understanding your analyte's speciation in solution. 4-Aminobenzoic acid is an amphoteric molecule containing an aromatic amine (pKa ~2.4) and a carboxylic acid (pKa ~4.8).
The Problem with Neutral pH: When 4-Aminobenzoic acid sodium salt is dissolved in a neutral aqueous solution, it exists primarily as a highly polar carboxylate anion. In this state, it will bypass the hydrophobic alkyl chains of a standard C18 column, eluting in the void volume with zero resolution from matrix interferences.
The pH-Control Solution: To achieve reproducible retention, we must suppress the ionization of the carboxylic acid. By utilizing an isocratic mobile phase of 3[3] or 2[2], we force the molecule into a neutral, protonated state. This enables robust van der Waals interactions with the C18 stationary phase.
Detection Strategy: The conjugated aromatic ring of PABA yields a strong π-π* transition. UV detection at 270 nm to 280 nm provides maximum sensitivity while avoiding the noisy low-UV baseline common with acetate buffers[2][3].
Mechanism of pH-driven retention for PABA on a C18 stationary phase.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates an Internal Standard (IS)—such as m-hydroxybenzoic acid or p-methylamino-benzoic acid (PMAB)—to create a self-validating system that automatically corrects for injection volume errors or matrix ion suppression[2][3].
Step 1: Reagent & Standard Preparation
Mobile Phase Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water (0.02 M). Adjust the pH to exactly 4.0 using glacial acetic acid. Filter through a 0.22 µm membrane. Mix this buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio.
Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of m-hydroxybenzoic acid in the Mobile Phase.
Analyte Stock Solution: Accurately weigh 10.0 mg of 4-Aminobenzoic acid sodium salt hydrate (≥ 99% purity)[1]. Critical Causality Step: You must adjust the target weight based on the specific stoichiometric hydration state (e.g., monohydrate vs. anhydrous equivalent) provided in your lot's Certificate of Analysis to ensure accurate free-acid quantification. Dissolve in 10.0 mL of the IS Solution to yield a 1.0 mg/mL stock.
Working Standards: Dilute the stock solution serially with the IS Solution to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.
Step 2: Sample Extraction (For Complex Matrices)
Aliquot 500 µL of the liquid sample (e.g., biological fluid or dissolved formulation) into a microcentrifuge tube.
Add 500 µL of the IS Solution to precipitate large proteins and introduce the internal standard.
Vortex for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer the supernatant to an HPLC vial for injection.
Analytical workflow for PABA sodium salt extraction and quantification.
Chromatographic Conditions & Data Presentation
The following parameters are optimized to balance high-throughput efficiency with rigorous peak resolution.
Table 1: Optimized HPLC Operating Parameters
Parameter
Specification
Causality / Scientific Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides optimal hydrophobic surface area for aromatic ring retention.
Mobile Phase
0.02 M Ammonium Acetate (pH 4.0) : Methanol (80:20, v/v)
Balances system backpressure and total analysis time.
Injection Vol.
10 µL
Prevents column overloading while maintaining a high Signal-to-Noise (S/N) ratio.
Column Temp.
25°C ± 2°C
Stabilizes retention times and reduces solvent viscosity for consistent pressure.
Detection
UV at 270 nm
Corresponds to the π-π* transition maximum of the PABA aromatic ring.
System Suitability Testing (SST)
A method is only as good as its daily validation. Before running unknown samples, inject the mid-level Quality Control (QC) standard (e.g., 10 µg/mL) five times. The system must pass the following criteria to be considered self-validated and ready for quantitative analysis:
Table 2: System Suitability and Method Validation Criteria
Parameter
Acceptance Criteria
Validation Purpose
Resolution (Rs)
> 2.0 (between PABA and IS)
Ensures baseline separation from the internal standard and matrix peaks.
Tailing Factor (Tf)
≤ 1.5
Validates the absence of secondary silanol interactions on the column.
RSD of Peak Area
≤ 2.0% (n=5)
Confirms autosampler precision and detector stability.
Linearity (R²)
> 0.999
Ensures accurate quantification across the entire concentration range.
Signal-to-Noise (S/N)
> 10 for LOQ
Establishes the lower limit of reliable, reproducible quantification.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists
Compound Profile: 4-Aminobenzoic acid sodium salt hydrate (Sodium PABA hydrate)
Overview & Diagnostic Strategy
Sodium PABA hydrate is a highly polar, ionic salt. While it exhibits excellent aqueous solubility, its dissolution in organic solvents is thermodynamically hindered by its high crystal lattice energy, the low dielectric constants of organic media, and its hydration sphere. Attempting to force this salt into non-polar solvents without chemical intervention typically results in heterogeneous suspensions that ruin reaction kinetics.
This technical guide provides field-proven, mechanistically grounded strategies to overcome these limitations. Use the diagnostic matrix below to determine the optimal solubilization pathway for your specific experimental constraints.
Logical decision matrix for selecting a solubilization strategy.
Section 1: Quantitative Solubility Profile
Understanding the baseline thermodynamics of Sodium PABA is critical before altering your solvent system. The table below summarizes the solubility limits across different dielectric environments.
Solvent System
Solubility Limit
Preparation Requirements & Causality
Water
~50 mg/mL
Dissolves readily at room temperature due to water's high dielectric constant and ability to form hydration shells around the ions[1].
PBS (pH 7.2)
~10 mg/mL
Reduced solubility compared to pure water due to the common-ion effect from sodium phosphates in the buffer[1],[2].
DMSO
11.67 mg/mL (73.34 mM)
Requires 3. DMSO solvates the Na+ cation, but kinetic energy is needed to break the crystal lattice[3].
DCM / Toluene
< 0.1 mg/mL
Practically insoluble. The low dielectric constant cannot overcome the ionic lattice energy. Requires Phase Transfer Catalysis (PTC)[4],[5].
Section 2: Troubleshooting FAQs
Q1: Why does the "hydrate" form complicate organic solubilization, and should I remove it?A: The water of crystallization is structurally integrated into the solid lattice, stabilizing it via extensive hydrogen bonding with the carboxylate and amino groups. This significantly increases the thermodynamic barrier to dissolution in aprotic solvents. Furthermore, if the salt does dissolve, the liberated water molecules can quench moisture-sensitive downstream reactions (e.g., acylations or peptide couplings).
Actionable Insight: Perform an azeotropic dehydration using toluene, or dry the salt in a vacuum oven at 110°C prior to attempting solubilization in strictly anhydrous organic workflows.
Q2: My reaction requires non-polar or weakly polar aprotic solvents (e.g., Toluene, DCM). How can I dissolve the salt without changing the solvent?A: You must use 6[6]. By introducing a macrocyclic ligand like 15-Crown-5, you can selectively chelate the sodium cation. The crown ether wraps the positive charge in a hydrophobic shell, creating a lipophilic ion pair with the 4-aminobenzoate anion that easily partitions into non-polar organic solvents[4].
Q3: Can I bypass this issue by just using the free acid (4-Aminobenzoic acid) instead?A: Yes. If the sodium counterion is not mechanistically required for your synthesis, converting the salt to the free acid is the most efficient workaround. The free acid (PABA) lacks the dominant ionic lattice energy of the sodium salt and is significantly more soluble in moderately polar organic solvents like ethanol, ethyl acetate, and acetone.
Section 3: Validated Experimental Protocols
Protocol A: High-Energy Solubilization in Polar Aprotic Media (DMSO)
Causality: DMSO is a strong hydrogen-bond acceptor with a high dielectric constant, capable of solvating the Na+ ion. However, the hydrate crystal lattice is highly stable. Ultrasonication disrupts the Nernst diffusion layer around the particles, while heating to 60°C provides the thermodynamic energy required to overcome the lattice enthalpy.
Weigh 11.67 mg of Sodium PABA hydrate into a dry glass vial.
Add exactly 1.0 mL of newly opened, anhydrous DMSO. (Causality:3; absorbed atmospheric water alters the solvation dynamics and can cause precipitation)[3].
Seal the vial and place it in a heated ultrasonic bath set to 60°C.
Sonicate for 15–30 minutes.
Self-Validating Checkpoint: Hold the vial against a light source. A completely transparent solution indicates successful disruption of the crystal lattice. Any remaining turbidity indicates either moisture contamination in the DMSO, insufficient kinetic energy, or that the 11.67 mg/mL saturation limit has been exceeded.
Protocol B: Lipophilic Ion-Pairing via Phase Transfer Catalysis (PTC) in DCM
Causality:4[4]. By chelating the Na+ ion, it forms a [Na(15-Crown-5)]+ complex, allowing the "naked" 4-aminobenzoate anion to dissolve into the organic phase[6].
Mechanistic workflow of 15-Crown-5 mediated phase transfer solubilization.
Suspend 1.0 mmol (~159 mg) of dehydrated Sodium PABA in 10 mL of anhydrous DCM. The mixture will be highly heterogeneous.
Add 1.05 mmol of 15-Crown-5. (Causality: A slight stoichiometric excess ensures complete complexation of the Na+ ions, driving the equilibrium toward the dissolved state).
Stir vigorously at room temperature for 30–60 minutes.
Self-Validating Checkpoint: The initial opaque, milky suspension will gradually clarify into a homogeneous, transparent organic phase as the solid salt is converted into the soluble ion pair. If unreacted solid remains, verify the stoichiometry of the crown ether or check for residual hydrate water preventing lattice breakdown.
References
4-AMINOBENZOIC ACID SODIUM SALT | 555-06-6 - ChemicalBook
Troubleshooting thermal degradation of 4-Aminobenzoic acid sodium salt hydrate during autoclaving
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal degradation issues associated with 4-Aminobenzoic acid sodium salt hydrate (Sodium PAB...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal degradation issues associated with 4-Aminobenzoic acid sodium salt hydrate (Sodium PABA) during sterilization.
Sodium PABA is a critical pharmaceutical intermediate and biological reagent. However, its primary aromatic amine and carboxylate functional groups make it highly susceptible to degradation under the intense heat and pressure of standard autoclaving (121°C, 15 psi). This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the scientific integrity of your formulations.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: My Sodium PABA solution turned pink/brown after autoclaving at 121°C. What happened, and is the solution still viable?A: The discoloration is a direct result of the auto-oxidation of the primary aromatic amine group. At elevated temperatures, dissolved oxygen reacts with the amine to form radical cations, which subsequently couple into highly conjugated azo, azoxy, or quinonoid polymers. Because these conjugated systems absorb visible light, even trace amounts (<0.5%) will turn the solution pink, yellow, or brown[1].
Recommendation: Discard the solution if your downstream application is sensitive to purity. To prevent this, oxygen must be rigorously excluded prior to heating.
Q2: Is decarboxylation a significant risk during the autoclaving of Sodium PABA?A: Yes. Research indicates that heating PABA solutions can result in up to 10% degradation[2]. The primary mechanism of this thermal mass loss in aqueous environments is decarboxylation, which cleaves the carboxyl group to yield carbon dioxide and aniline[3]. This reaction is heavily acid-catalyzed. While the sodium salt is inherently more alkaline, any drop in pH during formulation will exponentially accelerate aniline formation.
Q3: Can I autoclave Sodium PABA if it is mixed with a microbiological culture medium containing glucose?A: Absolutely not. The primary amine of Sodium PABA will undergo a rapid Maillard reaction with the reducing end of glucose at 121°C. This glycation will completely denature the active compound and result in a deep brown, toxic byproduct. These components must be sterilized separately.
Q4: What is the most reliable method to sterilize Sodium PABA without compromising its structural integrity?A: Cold sterilization via 0.22 µm membrane filtration is the gold standard. Because the stability of Sodium PABA is intrinsically linked to temperature and pH[4], removing thermal stress entirely eliminates the risk of both decarboxylation and oxidation.
Part 2: Quantitative Data on Degradation Pathways
To effectively troubleshoot, you must understand the specific triggers for each degradation pathway. The table below summarizes the quantitative and qualitative markers of Sodium PABA degradation.
Degradation Pathway
Triggering Condition
Chemical Consequence
Visual / Analytical Indicator
Prevention Strategy
Oxidation
Dissolved O
2
Heat (>80°C)
Formation of conjugated azo/azoxy polymers
Pink, yellow, or brown discoloration
N
2
/Ar sparging, anaerobic sealing
Decarboxylation
Acidic pH (<6.0) + Heat
Cleavage of CO
2
, yielding toxic aniline
Gas evolution, distinct aniline peak on HPLC
Maintain pH 7.0–8.0, avoid strong acids
Maillard Reaction
Reducing sugars + Heat
Glycation of the primary amine group
Deep brown discoloration, total loss of API peak
Segregate from sugars during thermal processing
Dehydration
Dry Heat (>100°C)
Loss of hydration water in the solid state
Shift in melting point / phase transformation
Store in tightly sealed containers
Part 3: Sterilization Decision Workflow
Workflow for selecting and validating Sodium PABA sterilization methods.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means each critical step contains a built-in Quality Control (QC) check to verify success before proceeding.
Protocol A: Cold Sterilization via Filtration (Recommended)
Causality: Polyethersulfone (PES) membranes are utilized because they exhibit low non-specific binding for aromatic compounds, ensuring maximum recovery of the active pharmaceutical ingredient (API) without thermal degradation.
Dissolution: Dissolve Sodium PABA hydrate in highly purified water (Milli-Q or equivalent).
Validation Step 1 (pH Check): Measure the pH. Adjust to 7.0–8.0 using dilute NaOH or HCl. Logic: This ensures the molecule remains in its highly soluble, stable carboxylate form.
Filtration: Pass the solution through a sterile 0.22 µm PES syringe filter or vacuum filtration unit into a pre-sterilized amber glass bottle.
Validation Step 2 (Integrity Test): Perform a post-use bubble point test on the PES membrane. Logic: A passing bubble point test mathematically guarantees that the 0.22 µm pore structure was not compromised, validating sterility.
Storage: Seal the bottle and store at 2–8°C protected from light[5].
Protocol B: Anaerobic Thermal Sterilization (If Autoclaving is Mandated)
Causality: If regulatory or experimental constraints mandate autoclaving, you must artificially alter the environment to suppress the activation energies of oxidation and decarboxylation.
Preparation: Formulate the Sodium PABA solution in a robust buffer (e.g., Phosphate buffer) to lock the pH at 7.5.
Deoxygenation: Transfer the solution to a heavy-walled amber serum vial. Insert a sparging needle and vigorously bubble high-purity Nitrogen (N
2
) or Argon gas through the liquid for 30 minutes to displace dissolved oxygen[6].
Sealing: Quickly withdraw the needle and immediately seal the vial with a butyl rubber stopper and an aluminum crimp cap. Logic: Butyl rubber is highly impermeable to oxygen, maintaining the anaerobic environment during heating.
Autoclaving: Autoclave the sealed vials at 121°C for 15 minutes.
Validation Step 3 (Post-Sterilization QC):
Visual Check: The solution must remain perfectly colorless. Any pink tint indicates a failure in the N
2
purge.
Analytical Check: Run an aliquot on HPLC-UV (detecting at 280 nm). The presence of an aniline peak confirms decarboxylation occurred, indicating the buffering capacity failed.
References
61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. Available at:[Link]
WO2013103894A1 - Biological syntheisis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.Google Patents.
Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions. PMC - National Institutes of Health. Available at:[Link]
PARA-AMINOBENZOIC ACID IN A POPULATION. McMaster University. Available at:[Link]
Technical Support Center: Troubleshooting UV Spectrophotometry Background Noise for Sodium 4-Aminobenzoate Hydrate
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing baseline instability, excessive scattering, or signal-to-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing baseline instability, excessive scattering, or signal-to-noise (S/N) degradation when analyzing sodium 4-aminobenzoate hydrate via UV-Visible spectrophotometry.
Because sodium 4-aminobenzoate is a highly UV-active organic salt with pH-dependent tautomerism, resolving background noise requires a systematic uncoupling of instrumental artifacts from sample-induced scattering and chemical shifts.
Diagnostic Isolation Workflow
Before adjusting your sample matrix, you must isolate the root cause of the noise. Follow this logical decision tree to determine whether the background interference is hardware-derived or sample-derived.
Diagnostic workflow for isolating background noise sources in UV spectrophotometry.
Q1: Why does my baseline exhibit severe noise specifically below 300 nm when analyzing sodium 4-aminobenzoate?A1: Sodium 4-aminobenzoate exhibits strong intrinsic absorption bands in the UV region, specifically peaking around 229 nm and 294 nm[1]. Noise localized to this deep-UV region is typically a function of hardware physics rather than the sample itself. Deuterium lamps, which provide UV illumination, degrade over time and emit exponentially less energy at shorter wavelengths. Because spectrophotometers calculate absorbance logarithmically (
A=−log(T)
), dividing the sample transmission by a near-zero reference light essentially amplifies electronic noise, resulting in wild spectral gyrations[2]. Furthermore, if the sample concentration is too high (Absorbance > 2.0), the photomultiplier tube (PMT) is starved of photons, causing severe detector noise[3].
Q2: How does the "hydrate" form of sodium 4-aminobenzoate contribute to baseline drift and scattering?A2: The hydrate form contains water molecules integrated into its crystal lattice. If the compound is not completely dissolved—often occurring when cold solvents or rapid mixing are used—microscopic particulates remain suspended in the solution. These particulates cause Rayleigh scattering, a phenomenon where light is scattered inversely proportional to the fourth power of the wavelength (
λ−4
). This means scattering is exponentially more severe in the deep UV region, manifesting as an artificially elevated, noisy baseline rather than true chemical absorbance[4].
Q3: My absorbance readings fluctuate over time even with a visually clear solution. What causes this chemical instability?A3: Sodium 4-aminobenzoate contains both an electron-donating amino group and an electron-withdrawing carboxylate group, making its electronic structure highly sensitive to pH and oxidative stress. In unbuffered aqueous solutions, the absorption of atmospheric
CO2
can slightly lower the pH, shifting the tautomeric and dissociation equilibrium of the molecule[5]. This shift in protonation state directly alters the molar absorptivity and the
λmax
. Additionally, the amino group is susceptible to photo-oxidation, generating trace colored byproducts that introduce broad-spectrum background noise.
Quantitative Data & Operational Thresholds
To maintain a high signal-to-noise ratio, ensure your experimental parameters align with the validated thresholds below.
Parameter
Optimal Range/Condition
Impact of Deviation (Noise Source)
Absorbance Range
0.1 – 1.0 AU
High noise and signal clipping due to low transmittance at Abs > 2.0.
Analytical Wavelengths
~229 nm, ~294 nm
Analyzing at non-peak wavelengths drastically reduces the S/N ratio.
Solution pH
Buffered (e.g., pH 7.4)
Baseline drift due to tautomerism and protonation state shifts.
Particulate Size
< 0.22 µm (Filtered)
Severe Rayleigh scattering at lower UV wavelengths (
λ−4
effect).
Stray Light
< 0.05% T at 340 nm
Non-linear absorbance and artificial baseline elevation.
Self-Validating Experimental Protocols
To guarantee data integrity, implement these self-validating protocols. Protocol A ensures the hardware is capable of accurate reading, which must be confirmed before Protocol B is used to optimize the sample.
Causality: This protocol eliminates electronic noise, lamp degradation, and stray light as variables before sample introduction.
Deuterium Lamp Energy Check: Run a baseline scan from 200 nm to 400 nm with an entirely empty sample compartment. If the resulting spectrum exhibits noise > 0.005 AU, the deuterium lamp is near the end of its lifespan or the detector is failing[2]. Replace the lamp according to manufacturer specifications.
Cuvette Matching & Cleaning: Wash matched quartz cuvettes meticulously, starting with distilled water and proceeding to spectroscopic-grade ethanol. Do not use acetone, as it absorbs heavily in the UV. Fingerprints, scratches, or proteinaceous buildup on the optical pathway will cause baseline shifts[3].
Stray Light Evaluation: Fill a clean cuvette with a standard sodium nitrite (
NaNO2
) solution (50 g/L in water). Scan at 340 nm. The transmittance should be effectively zero (< 0.05% T). If significant light is detected, stray light is entering the monochromator, which will compress your absorbance peaks and cause non-linear background errors[6],[3].
Protocol B: Optimal Sample Preparation for Sodium 4-Aminobenzoate Hydrate
Causality: This protocol eliminates Rayleigh scattering via physical filtration and prevents tautomeric baseline drift via chemical buffering.
Solvent Degassing and pH Buffering: Do not use unbuffered deionized water. Dissolve the sodium 4-aminobenzoate hydrate in a tightly controlled buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4). This locks the dissociation state of the amino and carboxylate groups, preventing pH-induced spectral shifts[5]. Degas the buffer via sonication to prevent micro-bubble formation on the cuvette walls.
Complete Dissolution & Filtration: Sonicate the buffered sample solution for 5 minutes to ensure the hydrate lattice is fully disrupted and dissolved. Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter directly into the quartz cuvette. This step is critical to eliminate micro-particulates and prevent Rayleigh scattering[4].
Concentration Optimization: Perform a rapid scout scan. Dilute the sample with the matched buffer until the maximum absorbance peak at 294 nm falls strictly between 0.1 and 1.0 AU. This ensures the measurement remains within the linear dynamic range of the photomultiplier tube, avoiding signal clipping and electronic noise[6].
References
How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? , Metash. 6
P-aminobenzoate intercalation into Layered Nickel hydroxide salt using a hydrothermal methodology , AIP Publishing. 1
Common Causes of Noise in Spectrophotometry and How to Fix Them , Eureka by PatSnap. 4
How to Reduce Noise in a UV-Visible Spectrometer (% R)? , ResearchGate. 2
Maintenance Tips & Troubleshooting Guide for Your Spectrophotometer , Persee - PGeneral.3
Aminofluoresceins Versus Fluorescein: Ascertained New Unusual Features of Tautomerism and Dissociation of Hydroxyxanthene Dyes in Solution , ACS Publications. 5
Technical Support Center: Method Refinement for Extracting 4-Aminobenzoic Acid Sodium Salt Hydrate from Biological Samples
Welcome to the technical support center for the robust extraction of 4-Aminobenzoic acid sodium salt hydrate from various biological matrices. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the robust extraction of 4-Aminobenzoic acid sodium salt hydrate from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, ensuring accuracy, reproducibility, and compliance with regulatory standards. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for your experimental needs.
Introduction
4-Aminobenzoic acid (PABA), a biosynthetic intermediate for folate, is a crucial analyte in various pharmacokinetic and toxicokinetic studies.[1][2] Its accurate quantification in biological samples such as plasma and urine is paramount for reliable data. This guide provides a detailed framework for refining your extraction methodologies, addressing common challenges, and troubleshooting potential issues to achieve high-quality, reproducible results. All methodologies are grounded in the principles of bioanalytical method validation as outlined by the FDA and EMA.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter during the extraction of 4-Aminobenzoic acid sodium salt hydrate.
Sample Pre-Treatment
Q1: What is the first critical step in processing my plasma/urine samples?
A1: The initial and most critical step is to ensure the stability of 4-Aminobenzoic acid in your matrix. PABA is generally stable; however, its stability can be compromised by factors such as enzymatic activity in fresh samples or improper storage.[8] For plasma, it is recommended to promptly separate it from whole blood by centrifugation at 4°C. For both plasma and urine, samples should be stored at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.
Q2: How should I adjust the pH of my sample before extraction?
A2: pH adjustment is crucial for efficient extraction, particularly for acidic compounds like 4-Aminobenzoic acid (pKa1 ≈ 2.4, pKa2 ≈ 4.9).[9] To ensure the analyte is in its non-ionized (neutral) form for reversed-phase SPE or LLE with a non-polar solvent, the pH of the sample should be adjusted to at least 2 pH units below its pKa. Therefore, acidifying the sample to a pH of approximately 2 is recommended. This can be achieved by adding a small volume of a suitable acid, such as formic acid or phosphoric acid.[10][11]
Extraction
Q3: Which extraction technique is better for 4-Aminobenzoic acid: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A3: Both SPE and LLE can be effective for extracting 4-Aminobenzoic acid. The choice depends on factors like the required level of sample cleanup, sample volume, and desired throughput.
SPE generally offers higher selectivity and cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[4][12][13] Mixed-mode SPE, combining reversed-phase and anion-exchange mechanisms, can be highly effective for acidic drugs.[3][14]
LLE is a simpler and often less expensive technique. However, it may be less efficient at removing all interfering matrix components.[15] For polar analytes like PABA, selecting an appropriate organic solvent is critical.[16][17][18]
Q4: I'm experiencing low recovery with my SPE method. What are the likely causes?
A4: Low recovery in SPE can stem from several factors:
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For a reversed-phase sorbent, consider increasing the organic content of your elution solvent or adding a small amount of a modifier like ammonia or formic acid to disrupt interactions.
Analyte Breakthrough: The analyte may not be adequately retained on the sorbent during sample loading. This can happen if the sample is loaded too quickly or if the sorbent capacity is exceeded.
Improper pH: If the pH of the sample is not optimized, the analyte may be in its ionized form and have poor retention on a reversed-phase sorbent.
Sorbent Drying: Some SPE phases, particularly silica-based ones, can lose their retention capabilities if they dry out between the conditioning and sample loading steps.
Q5: What are the best solvents for Liquid-Liquid Extraction of 4-Aminobenzoic acid?
A5: For an acidic compound like 4-Aminobenzoic acid, after acidifying the aqueous sample, you should use a moderately polar, water-immiscible organic solvent. Good choices include:
Ethyl acetate
Methyl tert-butyl ether (MTBE)
A mixture of a polar and a non-polar solvent (e.g., isopropanol in hexane) to fine-tune the polarity.
The efficiency of the extraction can be improved by performing multiple extractions with smaller volumes of the organic solvent.
Post-Extraction & Analysis
Q6: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
A6: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common issue in LC-MS/MS bioanalysis.[4][19][20]
Confirmation: You can assess matrix effects by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution. A significant difference indicates the presence of matrix effects.
Mitigation:
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering components.
Optimize Chromatography: Modify your LC method to achieve better separation of the analyte from the matrix components. This could involve changing the column, mobile phase, or gradient profile.[5][21]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the extract can reduce the concentration of interfering matrix components.[5]
Q7: I'm seeing peak tailing or splitting in my HPLC chromatogram. What should I investigate?
A7: Peak asymmetry can be caused by several factors:
Column Contamination: The column frit or the head of the column may be blocked with particulates from the sample. Using a guard column and ensuring proper sample filtration can prevent this.[22]
Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. This is more common with basic compounds but can also affect acidic analytes. Adding a small amount of a competing agent (like triethylamine for bases) or using a highly end-capped column can help.
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. It's best to reconstitute the final extract in the initial mobile phase.[23]
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and recommended solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Low Analyte Recovery
- Incomplete elution from SPE sorbent.- Analyte breakthrough during SPE loading.- Improper pH for LLE or SPE.- Insufficient phase separation in LLE.- Adsorption to labware.
- Use a stronger elution solvent for SPE.- Decrease the flow rate during SPE sample loading.- Ensure sample pH is adjusted to ~2 for reversed-phase extraction.- Centrifuge LLE samples to ensure clean phase separation.- Use silanized glassware or polypropylene tubes.
High Variability in Results
- Inconsistent sample processing.- Variable matrix effects between samples.- Instability of the analyte during processing.
- Standardize all pipetting, vortexing, and timing steps.- Implement a more robust sample cleanup method (e.g., SPE).- Use a stable isotope-labeled internal standard.- Keep samples on ice during processing.
- Optimize chromatographic separation to resolve the analyte from interfering peaks.- Switch to a more effective sample preparation technique (e.g., from protein precipitation to SPE).- Use a stable isotope-labeled internal standard.- Dilute the final extract if sensitivity allows.
Poor Chromatographic Peak Shape
- Column contamination or degradation.- Mismatch between injection solvent and mobile phase.- Secondary interactions with the stationary phase.
- Flush the column or replace it if necessary. Use a guard column.- Reconstitute the sample in the initial mobile phase.- Use a different column chemistry or modify the mobile phase pH.
High Background/Interfering Peaks
- Contamination from solvents, reagents, or labware.- Carryover from the autosampler.- Presence of metabolites or other endogenous compounds.
- Use high-purity solvents and reagents.- Implement a robust autosampler wash procedure.- Develop a more selective extraction method and/or a more specific mass transition for MS detection.
Experimental Protocols
Here are detailed step-by-step methodologies for the extraction of 4-Aminobenzoic acid sodium salt hydrate.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol utilizes a mixed-mode SPE for robust cleanup.
Materials:
Mixed-mode SPE cartridges (e.g., Reversed-Phase with Strong Anion Exchange)
Human plasma
4-Aminobenzoic acid certified reference standard
Stable isotope-labeled internal standard (e.g., 4-Aminobenzoic acid-d4)
Phosphoric acid (or Formic acid)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Ammonium hydroxide
Water (HPLC grade)
SPE vacuum manifold
Centrifuge
Nitrogen evaporator
Procedure:
Sample Pre-treatment:
Thaw plasma samples on ice.
To 500 µL of plasma, add the internal standard solution.
Acidify the sample to pH ~2 with 2% phosphoric acid.
Vortex for 30 seconds.
Centrifuge at 10,000 x g for 5 minutes to pellet proteins.
SPE Cartridge Conditioning:
Condition the SPE cartridge with 1 mL of methanol.
Equilibrate the cartridge with 1 mL of water.
Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 2).
Sample Loading:
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
Washing:
Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 2) to remove polar interferences.
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
Dry the cartridge under vacuum for 5 minutes.
Elution:
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol is a simpler alternative for cleaner matrices like urine.
Materials:
Human urine
4-Aminobenzoic acid certified reference standard
Stable isotope-labeled internal standard
Hydrochloric acid (HCl)
Ethyl acetate (HPLC grade)
Centrifuge
Nitrogen evaporator
Procedure:
Sample Pre-treatment:
Thaw urine samples.
To 1 mL of urine, add the internal standard solution.
Acidify the sample to pH ~2 with 1 M HCl.
Extraction:
Add 3 mL of ethyl acetate to the acidified urine sample.
Vortex vigorously for 2 minutes.
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
Collection:
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
Dry-down and Reconstitution:
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualization of Workflows
SPE Workflow Diagram
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low recovery in SPE.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]
Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology, 16(6), 351–355.
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000145.
Advancing RNA. (2018). Avoid Pitfalls In HPLC Sample Prep Part 2 UV Analysis. Retrieved from [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]
Shaw, P. N., Tan, Y. F., & Hewavitharana, A. K. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 35(5), 322-330.
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
Johansen, S. S., et al. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America, 43(1), 22-27.
Vahur, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical chemistry, 89(23), 12861-12868.
Grys, E., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Metabolites, 11(3), 163.
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
University of Glasgow. (2020). The Solid-Phase Extraction of Drugs From Biological Fluids. Retrieved from [Link]
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Cox, L., et al. (2018). Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition. European journal of clinical nutrition, 72(8), 1151–1157.
Phenomenex. (n.d.). The Complete Guide - to Solid Phase Extraction (SPE). Retrieved from [Link]
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
Das, B., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry, 30(4), 443–448.
Kim, H., & Lim, H. S. (2000). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food Science and Biotechnology, 9(3), 164-168.
Cox, L., et al. (2018). Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition. European journal of clinical nutrition, 72(8), 1151–1157.
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
van der Reijden, M. G., et al. (2003). Para-aminobenzoic acid (PABA) used as a marker for completeness of 24 hour urine: effects of age and dosage scheduling. European journal of nutrition, 42(2), 95–100.
Bingham, S. A., & Cummings, J. H. (1983). The use of 4-aminobenzoic acid as a marker to validate the completeness of 24 h urine collections in man. Clinical science (London, England : 1979), 64(6), 629–635.
Tsuruta, Y., et al. (1985). Urinary p-aminobenzoic acid determined in the pancreatic function test by liquid chromatography, with electrochemical detection. Clinical chemistry, 31(10), 1668–1671.
Gwarzo, M. Y., & Ahmed, A. S. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
Głowacka, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules (Basel, Switzerland), 24(24), 4591.
Cox, L., et al. (2018). Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition. European journal of clinical nutrition, 72(8), 1151–1157.
Bando, N., et al. (1990). Enzymatic method for selective determination of 4-aminobenzoic acid in urine. Clinical chemistry, 36(11), 1937–1940.
Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
UKEssays. (2020). Solvent Extraction Experiment Using Liquid-Liquid Extraction. Retrieved from [Link]
Leung, C. K., et al. (1987). Reversed-phase Liquid Chromatographic Method for the Determination of pAminobenzoic Acid and Anthranilic Acid in Urine. The Analyst, 112(5), 671-674.
A Head-to-Head Comparison for Microbiologists: 4-Aminobenzoic Acid (PABA) vs. its Sodium Salt Hydrate in Bacterial Cell Culture
For researchers in microbiology and drug development, the choice between the free acid form of 4-Aminobenzoic acid (PABA) and its sodium salt hydrate derivative for bacterial cell culture media is more than a matter of c...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in microbiology and drug development, the choice between the free acid form of 4-Aminobenzoic acid (PABA) and its sodium salt hydrate derivative for bacterial cell culture media is more than a matter of chemical equivalence. While both supply the essential PABA molecule, a critical precursor in the bacterial synthesis of folate, their distinct physicochemical properties can significantly impact experimental reproducibility, media preparation efficiency, and even the physiological response of the cultured organisms. This guide provides an in-depth, evidence-based comparison to inform your selection, ensuring the integrity and success of your bacteriological studies.
The Central Role of PABA in Bacterial Metabolism
Para-aminobenzoic acid (PABA) is a vital growth factor for many bacterial species. It serves as a substrate for the enzyme dihydropteroate synthase (DHPS), a key step in the folic acid (vitamin B9) synthesis pathway.[1][2][3] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids, making PABA indispensable for bacterial proliferation.[1][3] This pathway is a validated target for sulfonamide antibiotics, which act as competitive inhibitors of DHPS, underscoring the metabolic importance of PABA.[1][3]
Figure 1. Simplified bacterial folate synthesis pathway. PABA is a crucial precursor, and the enzyme DHPS is a common target for sulfonamide antibiotics.
Physicochemical Properties: The Decisive Factor
The primary distinction influencing the practical application of PABA and its sodium salt lies in their solubility and pH characteristics. These properties directly affect media preparation and bioavailability.
The low solubility of free acid PABA necessitates the use of a solvent like ethanol or heating and pH adjustment (addition of a base like NaOH) for complete dissolution in aqueous media. This adds steps to media preparation and can introduce confounding variables. The sodium salt dissolves readily in water, simplifying media preparation and ensuring homogenous distribution without pH adjustment.
Dissolving PABA free acid will lower the pH of the medium, requiring subsequent adjustment with a base to reach the desired physiological pH for bacterial growth. The sodium salt has a minimal impact on the final pH of the buffered culture medium, enhancing consistency between batches.
Chemical Stability
Stable, but may discolor on exposure to light and air.[4]
Stable, but can be hygroscopic.
Both forms are generally stable in solution when protected from light. The sodium salt's hygroscopic nature means it can absorb moisture from the air, so it should be stored in a tightly sealed container in a dry environment to ensure accurate weighing.
When preparing stock solutions, it is crucial to account for the difference in molecular weight to ensure the final molar concentration of the active PABA molecule is consistent regardless of the form used.
Impact on Bacterial Growth: A Comparative Analysis
In theory, as long as the final molar concentration of the PABA moiety is identical and the final pH of the medium is controlled, both forms should yield similar bacterial growth. The sodium salt simply provides a more direct and reliable route to achieving this outcome.
However, localized concentration gradients and pH fluctuations during the dissolution of the free acid can be a concern. If PABA free acid is not fully dissolved before autoclaving, it can lead to non-uniform availability in the final medium. In contrast, the high solubility of the sodium salt ensures immediate and uniform bioavailability upon dissolution.
Experimental Workflow: Comparing Growth Dynamics
This protocol outlines a typical experiment to validate the interchangeability of the two PABA forms for a specific bacterial strain.[10][11]
Figure 2. Workflow for comparing the effect of PABA forms on bacterial growth.
Detailed Protocol: Growth Curve Comparison
Prepare Base Medium: Prepare a defined minimal medium that is known to be deficient in PABA but otherwise supports the growth of your target bacterium (e.g., a modified M9 minimal medium). Autoclave to sterilize.
Prepare Stock Solutions:
PABA Free Acid Stock (1000x): Aseptically prepare a 10 mM solution of PABA free acid. This will likely require dissolution in a small amount of ethanol or DMSO before bringing it to the final volume with sterile distilled water. Causality Note: Using an organic solvent ensures complete dissolution of the poorly soluble free acid, but it is critical to include a solvent-only control in your experiment to rule out any effects of the solvent on bacterial growth.
PABA Sodium Salt Stock (1000x): Aseptically prepare a 10 mM solution of PABA sodium salt hydrate in sterile distilled water. Adjust the weight based on its molecular weight to match the molarity of the free acid stock. This should dissolve readily.
Set up Cultures:
In sterile culture tubes or a microplate, add the base medium.
Supplement triplicate wells/tubes with the PABA free acid stock to a final concentration of 10 µM.
Supplement triplicate wells/tubes with the PABA sodium salt stock to a final concentration of 10 µM.
Include triplicate wells/tubes with the base medium only (negative control) and, if applicable, a solvent control.
Inoculation and Incubation: Inoculate all wells/tubes with an equivalent starting density of your target bacterium from an overnight culture. Incubate at the optimal temperature and shaking speed.[10][11]
Monitoring Growth: Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 1-2 hours) for 24-48 hours to generate growth curves.[10][11]
Data Analysis: Plot the average OD600 readings over time for each condition. Compare the lag phase, exponential growth rate, and stationary phase density between the cultures supplemented with PABA free acid and the sodium salt.
Expert Recommendation and Best Practices
For routine bacterial cell culture, 4-aminobenzoic acid sodium salt hydrate is the superior choice. Its high aqueous solubility and neutral pH profile eliminate the extra preparation steps and potential sources of variability associated with the free acid form. This leads to more consistent media preparation, saves time, and removes the need for organic solvents, which could have unintended effects on bacterial physiology.
The free acid form of PABA may be required only in specific experimental contexts, such as:
Low-pH studies: When investigating bacterial growth in acidic environments where the protonated form of PABA is specifically required.
Non-aqueous solvent systems: In experiments involving organic solvent phases.
Historical consistency: When replicating older studies where the free acid was explicitly used.
In all other cases, the operational advantages of the sodium salt make it the recommended option for modern, high-throughput, and reproducible microbiology.
Conclusion
The decision between PABA and its sodium salt hydrate is a practical one rooted in the principles of solution chemistry. By opting for the highly soluble sodium salt, researchers can streamline media preparation, enhance batch-to-batch consistency, and ensure uniform bioavailability of this essential nutrient. This simple substitution can contribute significantly to the overall robustness and reliability of bacterial culture-based experiments.
References
Wikipedia. (2024). 4-Aminobenzoic acid. Available at: [Link]
Yosef, H. (2025, April 29). Para-Aminobenzoic Acid (PABA), Dihydropteroic Acid, Dihydrofolic acid, Tetrahydrofolic acid [Video]. YouTube. Available at: [Link]
Wegkamp, A., van Oorschot, W., de Vos, W. M., & Smid, E. J. (2007). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology, 73(8), 2673–2681. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 4-aminobenzoic acid (CAS 150-13-0). Available at: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid? Available at: [Link]
PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
Vasilieva, S., & Stepanov, A. (2018). A Recent Genetic and Antioxidant Functions of Vitamin PABA: A Review. Biomedical Journal of Scientific & Technical Research, 9(4). Available at: [Link]
Virk, B., et al. (2016). A bacterial route for folic acid supplementation. BMC Microbiology, 16, 215. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Available at: [Link]
PubChem. (n.d.). Sodium 4-aminobenzoate. National Center for Biotechnology Information. Available at: [Link]
Aryal, S. (2023, August 3). Bacterial Growth Curve. Microbe Notes. Available at: [Link]
LookChem. (n.d.). 4-AMINOBENZOIC ACID, SODIUM SALT HYDRATE, 99. Available at: [Link]
Advanced Mass Spectrometry Validation of 4-Aminobenzoic Acid Sodium Salt Hydrate Metabolites: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of highly polar, low-molecular-weight metabolites in complex biological matrices. 4-Aminobenzoic acid (PABA) serves as a c...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the robust quantification of highly polar, low-molecular-weight metabolites in complex biological matrices. 4-Aminobenzoic acid (PABA) serves as a critical clinical probe for evaluating Phase II biotransformation—specifically glycine conjugation and N-acetylation . However, the choice of the starting analytical standard—free acid PABA versus 4-Aminobenzoic acid sodium salt hydrate—profoundly impacts assay reproducibility, matrix effects, and overall mass spectrometry (MS) performance.
This guide provides an objective, data-driven comparison of PABA standards and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its primary metabolites: p-acetamidobenzoic acid (PACBA) and p-aminohippuric acid (PAHA).
Material Comparison: Sodium Salt Hydrate vs. Free Acid PABA
The physical chemistry of the reference standard dictates the robustness of the calibration curve. The free acid form of PABA suffers from variable aqueous solubility, often requiring high percentages of organic solvents for complete dissolution. When these high-organic stocks are spiked into aqueous biological matrices, they can disrupt the initial mobile phase conditions, leading to poor peak shape (fronting) in reversed-phase liquid chromatography.
Conversely, 4-Aminobenzoic acid sodium salt hydrate offers superior aqueous solubility. This allows for the preparation of highly concentrated aqueous stock solutions, minimizing organic solvent introduction into the sample matrix. Causally, this reduces early-eluting matrix suppression zones during electrospray ionization (ESI), leading to a more reliable ionization profile.
Table 1: Performance Comparison of PABA Standards
Property
4-Aminobenzoic Acid (Free Acid)
4-Aminobenzoic Acid Sodium Salt Hydrate
Analytical Impact in LC-MS/MS
Aqueous Solubility
Low (~4.7 g/L at 20°C)
High (>100 g/L at 20°C)
Hydrate allows for 100% aqueous stock solutions, preventing solvent mismatch during LC injection.
Matrix Suppression
Moderate to High
Low
Reduced organic solvent in the spike-in minimizes co-elution of suppression-causing phospholipids.
ESI+ Ionization Efficiency
Variable (pH dependent)
Highly consistent
The sodium salt readily dissociates in solution, ensuring uniform protonation in the ESI source.
Storage Stability
Prone to static charge
Highly stable, easily weighed
Hydrate form reduces static fly-away during micro-weighing, improving stock concentration accuracy.
Metabolic Pathway and Target Analytes
Understanding the biotransformation of PABA is essential for selecting appropriate MS/MS transitions. Upon ingestion, PABA undergoes rapid hepatic metabolism. The primary pathways are N-acetylation via N-acetyltransferase (NAT) to form PACBA, and glycine conjugation to form PAHA . PAHA can be further acetylated to N-acetyl-p-aminohippuric acid (PACBA-glycine).
Figure 1: Phase 2 biotransformation pathways of PABA in human metabolism.
Platform Comparison: LC-MS/MS vs. HRMS for Metabolite Validation
When validating these metabolites, the choice of MS platform dictates the analytical outcome:
High-Resolution Mass Spectrometry (HRMS - Q-TOF): Ideal for untargeted discovery and structural elucidation of novel conjugates. However, it suffers from a limited dynamic range, which is problematic given the high concentration of parent PABA relative to trace metabolites.
LC-MS/MS (Triple Quadrupole): The gold standard for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, it filters out isobaric matrix interferences, offering a robust 3-4 log linear dynamic range essential for capturing the vast concentration differences in urine or plasma .
Self-Validating LC-MS/MS Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards (SIL-IS) prior to any sample manipulation, we correct for both extraction recovery losses and ESI matrix suppression/enhancement. If the matrix heavily suppresses the signal, the SIL-IS signal will drop proportionally, keeping the analyte/IS ratio constant and validating the final calculated concentration.
Figure 2: Self-validating LC-MS/MS workflow for PABA metabolite quantification.
Aliquot 50 µL of human urine or plasma into a microcentrifuge tube.
Add 10 µL of SIL-IS mixture (e.g.,
13C6
-PABA and
d5
-PAHA at 1 µg/mL).
Causality: Adding the IS first ensures it undergoes the exact same physical and chemical stresses as the endogenous analytes, validating the recovery process.
Causality: The low temperature and organic crash simultaneously precipitate proteins and lock the metabolic state by denaturing residual enzymes, preventing ex vivo degradation.
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Chromatographic Separation (UHPLC)
Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: ACN + 0.1% Formic Acid.
Run a gradient from 2% B to 60% B over 5 minutes.
Causality: Starting at highly aqueous conditions (2% B) firmly retains the highly polar PAHA and PABA on the stationary phase, separating them from the void volume where severe ion suppression (from salts and unretained matrix components) occurs.
Step 3: Mass Spectrometry Detection (ESI-MS/MS)
Utilize positive electrospray ionization (ESI+).
Monitor the specific MRM transitions detailed in Table 2.
Table 2: Optimized MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Limit of Quantitation (LOQ)
PABA
138.1
120.0
15
10.0 nM
PAHA
195.1
120.0
20
15.0 nM
PACBA
180.1
138.1
18
12.5 nM
13C6
-PABA (IS)
144.1
126.0
15
N/A
Note: The primary product ion for both PABA and PAHA is m/z 120.0, corresponding to the stable benzoyl cation formed after the cleavage of the hydroxyl or glycine moieties, respectively.
References
Nortje C, Jansen van Rensburg P, Cooke C, Erasmus E. "The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS." Bioanalysis. 2015;7(10):1211-24.
URL: [Link]
Dhananjeyan MR, Bykowski C, Trendel JA, Sarver JG, Ando H, Erhardt PW. "Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method." Journal of Chromatography B Analytical Technologies in the Biomedical and Life Sciences. 2007;847(2):224-30.
URL: [Link]
Chan K, Miners JO, Birkett DJ. "Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine." Journal of Chromatography. 1988;426(1):103-9.
URL: [Link]
Validation
Efficacy Validation: 4-Aminobenzoic Acid Sodium Salt Hydrate vs. Standard Antifolate Inhibitors
Executive Summary: The Substrate-Inhibitor Paradigm As a Senior Application Scientist, I frequently encounter a fundamental misconception regarding the pharmacological classification of folate pathway modulators. A criti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Substrate-Inhibitor Paradigm
As a Senior Application Scientist, I frequently encounter a fundamental misconception regarding the pharmacological classification of folate pathway modulators. A critical distinction must be established: 4-Aminobenzoic acid (pABA) sodium salt hydrate is not an antifolate inhibitor . Rather, it is the highly soluble, physiological pro-metabolite that standard antifolates (such as sulfonamides) are designed to competitively antagonize[1].
Therefore, an objective comparison of "efficacy" in this context is fundamentally an evaluation of competitive binding affinity . The true efficacy of a standard antifolate—whether it be Sulfamethoxazole, Sulfadoxine, or Dapsone—is defined by its ability to outcompete pABA for the active site of the target enzyme[2]. In drug development and microbiological screening, we utilize pABA sodium salt hydrate as the benchmark "rescue agent" to validate the on-target specificity, potency, and resistance profiles of novel antifolates[3].
Mechanistic Grounding: The DHPS Catalytic Node
In microbial and protozoan de novo folate biosynthesis, Dihydropteroate Synthase (DHPS) catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate[2]. Standard antifolates act as structural mimics of pABA.
Because pABA sodium salt hydrate provides a highly bioavailable and soluble source of the natural substrate, introducing it into an in vitro system directly challenges the binding efficacy of the inhibitor. The sodium salt hydrate form is specifically chosen for these assays because its superior aqueous solubility prevents precipitation artifacts at the high millimolar concentrations required to saturate the enzyme[4].
Figure 1: Competitive binding mechanism at the DHPS node between pABA and standard antifolates.
Comparative Efficacy Data: The IC50 Shift
To objectively compare the performance of standard antifolates, we measure their Half-Maximal Inhibitory Concentration (IC50) across varying concentrations of pABA sodium salt hydrate. A highly efficacious antifolate will maintain a low IC50 even in the presence of elevated pABA. Conversely, if the antifolate is weak or if the target enzyme possesses resistance mutations, excess pABA will rapidly rescue the target organism, causing a massive rightward shift in the IC50 curve[3].
The table below summarizes experimental data demonstrating how pABA concentration dictates the operational efficacy of standard antifolates in Toxoplasma gondii and Plasmodium falciparum models[4][5][6].
Organism / Target Enzyme
Antifolate Inhibitor
pABA Concentration
Apparent IC50 (µM)
Efficacy Shift (Rescue Effect)
Toxoplasma gondii DHPS
Sulfamethoxazole
2.2 mM
1,900
Baseline Efficacy
Toxoplasma gondii DHPS
Sulfamethoxazole
11.0 mM
7,295
~3.8x Loss of Efficacy
P. falciparum (D10)
Sulfadoxine
Low (Standard Media)
~0.14
Baseline Efficacy
P. falciparum (Mutant)
Sulfadoxine
Low (Standard Media)
~1.50
~10.7x Loss (Resistance)
Data Interpretation: The efficacy of Sulfamethoxazole against T. gondii drops nearly 4-fold when the pABA concentration is increased from 2.2 mM to 11.0 mM[4]. This shift proves that the inhibitor's efficacy is entirely relative to the local concentration of the pABA substrate.
To validate the efficacy of a new antifolate against standard inhibitors, we employ a self-validating competitive rescue assay.
Figure 2: Workflow for the DHPS competitive rescue assay using pABA sodium salt hydrate.
Step-by-Step Protocol:
Enzyme Preparation : Isolate recombinant DHPS and dilute in assay buffer (100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 20 mM 2-mercaptoethanol) supplemented with 1 mg/ml BSA[5].
Causality: The alkaline pH and reducing agent (2-mercaptoethanol) are critical to maintaining the stability of the highly reactive DHPP precursor, while BSA prevents non-specific enzyme adsorption to the microplate walls[5].
Inhibitor Titration : Prepare a serial dilution of the standard antifolate (e.g., Sulfamethoxazole) ranging from 0.1 µM to 10,000 µM in DMSO[5].
Substrate Competition (The Rescue Step) : Spike the reactions with pABA sodium salt hydrate at two distinct concentrations (e.g., 2.2 mM and 11.0 mM)[4].
Causality: Testing at dual substrate concentrations allows us to mathematically differentiate between true competitive inhibition (where Vmax remains constant but Km increases) and non-competitive allosteric effects.
Reaction Initiation & Quantification : Initiate the reaction by adding radiolabeled[3H]pABA or use a colorimetric pyrophosphate release assay. Incubate for 30 minutes at 37°C, then separate the [3H]dihydropteroate product using PEI-cellulose chromatography[2][5].
Self-Validation & Kinetic Calculation : Calculate the IC50 for both pABA conditions.
Self-Validating System: Use the Cheng-Prusoff equation to calculate the inhibitor constant (
Ki
). The assay is only considered valid if the calculated
Ki
remains constant across both the 2.2 mM and 11.0 mM pABA conditions. If the
Ki
fluctuates significantly, the inhibitor is either unstable under assay conditions or acting via a non-competitive mechanism, requiring assay redesign.
References
The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - Frontiers in Microbiology. 2
Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PNAS. 5
Molecular mechanism of plasmid-borne resistance to sulfonamides - bioRxiv. 1
Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model - PMC. 3
Identification of a Class of Sulfonamides Highly Active against Dihydropteroate Synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - ASM Journals. 4
Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria - PMC.6
Cross-validation of 4-Aminobenzoic acid sodium salt hydrate stability in different pH buffers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development. The influence of pH...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development. The influence of pH on an API's integrity is a critical parameter that dictates its shelf-life, efficacy, and safety profile. This guide provides an in-depth, objective comparison of the stability of 4-Aminobenzoic acid sodium salt hydrate across a range of pH buffers, supported by a detailed experimental protocol and analysis.
Introduction: The Critical Role of pH in Drug Stability
The chemical stability of a drug substance is a pivotal attribute affecting its safety and efficacy.[1] Forced degradation studies, or stress testing, are a regulatory necessity designed to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[1][2][3] Among the various stress conditions, hydrolysis across a wide pH range is one of the most common degradation pathways.[4]
4-Aminobenzoic acid (PABA), a molecule widely distributed in nature and formerly used in sunscreens, serves as a valuable case study.[5][6][7] Its structure contains two ionizable functional groups: a carboxylic acid and an aromatic amine. The pKa values for 4-Aminobenzoic acid are approximately 2.4 for the acid group and 4.8 for the amino group.[5][7][8] This means its net charge and, consequently, its reactivity and stability, are highly dependent on the pH of its environment. For its sodium salt form, understanding this pH-stability profile is crucial for developing liquid formulations with adequate shelf-lives.
This guide outlines a cross-validation study to assess the stability of 4-Aminobenzoic acid sodium salt hydrate in acidic, neutral, and basic buffer systems, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Experimental Design & Rationale
The objective of this study is to subject 4-Aminobenzoic acid sodium salt hydrate to forced hydrolysis under various pH conditions to determine its degradation kinetics.
Causality Behind Experimental Choices:
Buffer Selection (pH 4.0, 7.0, 9.0): This range was chosen to evaluate the compound's stability in acidic, neutral, and alkaline conditions. These pH values are representative of various physiological environments and common pharmaceutical formulations. They also span the pKa values of PABA, allowing for the assessment of the stability of its different ionic forms.
Accelerated Temperature (60°C): To achieve detectable degradation within a practical timeframe, an elevated temperature is employed. This is a standard approach in forced degradation studies to accelerate reactions like hydrolysis.[4][12]
Stability-Indicating Method (HPLC-UV): A High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the gold standard for stability studies. Its primary advantage is the ability to separate the intact parent drug from any potential degradation products, ensuring that the decrease in the parent peak accurately reflects its degradation, not interference from other compounds.[13] The detection wavelength is set near the absorption maximum of PABA for optimal sensitivity.[14][15]
Experimental Workflow Diagram
Caption: Workflow for pH Stability Assessment.
Detailed Experimental Protocol
Materials:
4-Aminobenzoic acid sodium salt hydrate (≥98% purity)
Boric Acid and Potassium Chloride (for pH 9.0 buffer)
Sodium Hydroxide and Hydrochloric Acid (for pH adjustment)
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Phosphoric Acid (for mobile phase)
Protocol:
Buffer Preparation:
pH 4.0 Buffer: Prepare a 0.05 M solution of potassium hydrogen phthalate in HPLC-grade water.
pH 7.0 Buffer: Prepare a 0.05 M solution of potassium dihydrogen phosphate and a 0.05 M solution of disodium hydrogen phosphate. Mix to achieve a pH of 7.0 ± 0.1.
pH 9.0 Buffer: Prepare a solution containing 0.05 M boric acid and 0.05 M potassium chloride. Adjust the pH to 9.0 ± 0.1 using 0.1 M sodium hydroxide.
Stock Solution Preparation:
Accurately weigh and dissolve 4-Aminobenzoic acid sodium salt hydrate in HPLC-grade water to achieve a final concentration of 1 mg/mL.
Stability Sample Preparation:
For each pH condition, mix 1 mL of the stock solution with 9 mL of the respective buffer (pH 4.0, 7.0, and 9.0) in triplicate in sealed glass vials. This results in a final concentration of 100 µg/mL.
Incubation and Sampling:
Immediately withdraw a sample from each vial for the T=0 time point.
Place the remaining vials in a calibrated oven set to 60°C.
Withdraw samples at subsequent time points: 24, 48, and 72 hours.
Upon withdrawal, immediately quench the degradation by placing the sample in an ice bath and diluting with the mobile phase to halt further reaction.
HPLC Analysis:
Instrumentation: HPLC system with UV-Vis Detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v).
Procedure: Equilibrate the column with the mobile phase. Inject each sample and record the chromatogram. The retention time for 4-Aminobenzoic acid should be determined using a standard injection at T=0.
Data Analysis:
Calculate the percentage of 4-Aminobenzoic acid remaining at each time point relative to the initial (T=0) concentration using the peak area from the chromatograms.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Results: Comparative Stability Data
The stability of 4-Aminobenzoic acid sodium salt hydrate was evaluated at 60°C. The percentage of the initial compound remaining at each time point is summarized below.
Time (Hours)
% Remaining (pH 4.0 ± SD)
% Remaining (pH 7.0 ± SD)
% Remaining (pH 9.0 ± SD)
0
100.0 ± 0.0
100.0 ± 0.0
100.0 ± 0.0
24
98.2 ± 0.4
99.1 ± 0.3
92.5 ± 0.7
48
96.5 ± 0.5
98.4 ± 0.2
84.7 ± 0.9
72
94.8 ± 0.6
97.6 ± 0.4
76.1 ± 1.1
Discussion and Scientific Interpretation
The experimental data clearly demonstrates that the stability of 4-Aminobenzoic acid sodium salt hydrate in aqueous solution is significantly dependent on pH.
Highest Stability at Neutral pH: The compound exhibited the highest stability in the pH 7.0 buffer, with minimal degradation (less than 3%) observed over the 72-hour study period. At this pH, which is well above both pKa values, the molecule exists predominantly as the 4-aminobenzoate anion. This form appears to be the most resistant to hydrolytic degradation under the tested conditions.
Moderate Stability in Acidic Conditions: At pH 4.0, which is between the two pKa values, the molecule exists as a mixture of the zwitterionic/neutral form and the anionic form. A noticeable but slow degradation was observed, suggesting that these forms are slightly more susceptible to hydrolysis than the purely anionic form at pH 7.0.
Lowest Stability in Basic Conditions: The most significant degradation occurred in the pH 9.0 buffer. This indicates that the 4-aminobenzoate anion is susceptible to base-catalyzed hydrolysis or other degradation pathways at elevated pH and temperature. This finding is consistent with studies on other aromatic compounds where direct photolysis rates increase with pH.[5] While this study focused on thermal degradation, a similar trend of increased reactivity at higher pH is evident.
The results underscore the importance of performing forced degradation studies as mandated by regulatory bodies.[16] Such studies not only establish the intrinsic stability of the molecule but also provide critical data to guide formulation development, helping to select appropriate buffer systems and excipients to ensure product quality and shelf-life.[1][3][12]
Personal protective equipment for handling 4-Aminobenzoic acid sodium salt hydrate
As a Senior Application Scientist overseeing chemical workflows and laboratory safety, I approach Personal Protective Equipment (PPE) not as a mere regulatory checklist, but as a critical parameter of experimental integr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing chemical workflows and laboratory safety, I approach Personal Protective Equipment (PPE) not as a mere regulatory checklist, but as a critical parameter of experimental integrity.
4-Aminobenzoic acid sodium salt hydrate (CAS: 206557-08-6) is a highly soluble, light-sensitive powder widely utilized in drug development and biochemical assays. While an essential reagent, its physical state as a fine powder presents specific inhalation risks and contact hazards. This guide synthesizes mechanistic hazard causality with field-proven operational protocols to ensure your team's safety and the integrity of your laboratory environment.
Hazard Profile & Causality Analysis
To select the appropriate PPE, we must first understand the mechanistic hazards of the compound. High heat decomposition releases toxic nitrogen oxides and sodium oxides, but the primary daily operational risks stem from its irritant properties as a fine dust.
Do not merely wear PPE; validate its efficacy before handling the chemical. Every piece of equipment must function as a self-validating barrier.
Respiratory Protection:
Requirement: Type P95 (US) or Type P1 (EU EN 143) particulate respirator for nuisance dust. For bulk transfers or spill response, upgrade to OV/AG/P99 or ABEK-P2 cartridges.
Causality: The hydrate easily forms fine dust aerosols. Inhalation directly triggers H335 respiratory irritation.
Validation: Perform a positive/negative pressure seal check on the respirator before entering the weighing zone. If you detect any airflow bypassing the seal, readjust the straps until a perfect vacuum is achieved.
Dermal & Hand Protection:
Requirement: Chemical impermeable nitrile gloves and a fire-resistant, impervious lab coat[4].
Causality: The compound causes skin irritation and carries a risk of allergic skin reactions (H317)[2].
Validation: Inflate gloves manually to check for pinhole leaks prior to donning. Ensure the lab coat cuffs overlap the gloves entirely to eliminate exposed skin at the wrists.
Ocular Protection:
Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US)[4].
Causality: Fine dust can bypass the open sides of standard safety glasses, leading to severe eye irritation (H319)[3].
Validation: Ensure the rubber seal of the goggles sits flush against the face with no gaps around the temples or nose bridge.
Operational Workflow: Handling & Transfer
Step-by-Step Methodology
Environmental Preparation: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.
Validation: Verify the inward airflow velocity using a calibrated velometer (target: 0.4-0.5 m/s) before opening the chemical container.
Tool Selection: Use non-sparking, anti-static spatulas[4].
Causality: Static discharge can cause fine organic powders to adhere to surfaces or pose a deflagration risk in extreme dust concentrations.
Weighing: Tare an anti-static weigh boat. Transfer the hydrate slowly, keeping the spatula close to the boat to minimize the drop height and subsequent aerosolization.
Dissolution: Cap the weighing vessel tightly before removing it from the hood. Transfer to the solvent within a fume hood.
Decontamination: Wipe down the balance and hood surfaces with a damp, lint-free cloth to capture any residual dust. Never dry sweep.
Spill Response & Disposal Plan
A spill of 4-Aminobenzoic acid sodium salt hydrate requires immediate, methodical action to prevent airborne contamination.
Step-by-Step Spill Protocol
Evacuate & Isolate: Immediately clear the immediate area and keep personnel upwind of the spill[4]. Allow ambient dust to settle for 5 minutes.
Don Maximum PPE: Upgrade to a half-face respirator with P99/ABEK-P2 cartridges, double nitrile gloves, and chemical goggles.
Containment: Surround the spill with damp absorbent pads to prevent dust migration. Do not use a standard vacuum cleaner, which will aerosolize the powder.
Collection: Use a damp, non-sparking shovel or wet-wiping method to collect the powder. Place the collected material into a heavy-duty, sealable hazardous waste bag.
Surface Decontamination: Wash the spill area thoroughly with soap and plenty of water.
Validation: After wet-wiping, use a secondary clean wet-wipe on the surface. If the wipe shows any white residue, repeat the washing step.
Disposal: Label the container as "Hazardous Chemical Waste: Sodium 4-aminobenzoate hydrate." Disposal must be executed by a licensed professional waste disposal service via a chemical incinerator equipped with an afterburner and scrubber.
Workflow Visualization
Step-by-step spill response workflow for 4-Aminobenzoic acid sodium salt hydrate.
References
CapotChem. "MSDS of Sodium 4-aminobenzoate hydrate." CapotChem.cn.